(S)-N-Boc-2-methylproline methyl ester
Overview
Description
(S)-N-Boc-2-methylproline methyl ester is an organic compound that belongs to the class of esters. It is derived from (S)-2-methylproline, a chiral amino acid, and is often used in organic synthesis and pharmaceutical research. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-2-methylproline methyl ester typically involves the esterification of (S)-N-Boc-2-methylproline. One common method is the Fischer esterification, where (S)-N-Boc-2-methylproline reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-2-methylproline methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (S)-N-Boc-2-methylproline and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Major Products Formed
Hydrolysis: (S)-N-Boc-2-methylproline and methanol.
Reduction: (S)-N-Boc-2-methylprolinol.
Substitution: (S)-N-Boc-2-methylproline amides.
Scientific Research Applications
(S)-N-Boc-2-methylproline methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The ester is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-Boc-2-methylproline methyl ester involves its interaction with various molecular targets. In enzymatic reactions, the ester can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-2-methylproline: The parent compound without the ester group.
(S)-2-methylproline methyl ester: Lacks the Boc protecting group.
(S)-N-Boc-proline methyl ester: Similar structure but without the methyl group on the proline ring.
Uniqueness
(S)-N-Boc-2-methylproline methyl ester is unique due to the presence of both the Boc protecting group and the ester functionality. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFNLDIOHLDSJA-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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